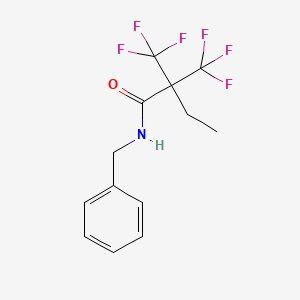
N-benzyl-2,2-bis(trifluoromethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,2-bis(trifluoromethyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group attached to a butanamide backbone with two trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of benzylamine with a suitable butanoyl chloride derivative that contains the trifluoromethyl groups. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-benzyl-2,2-bis(trifluoromethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of N-benzyl-2,2-bis(trifluoromethyl)butanamide involves its interaction with molecular targets through its benzyl and trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethyl groups and benzyl structure but differ in the position and number of substituents.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in different applications such as emitters for thermally activated delayed fluorescence.
Uniqueness
N-benzyl-2,2-bis(trifluoromethyl)butanamide is unique due to its specific combination of benzyl and butanamide structures with trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H13F6NO |
|---|---|
Poids moléculaire |
313.24 g/mol |
Nom IUPAC |
N-benzyl-2,2-bis(trifluoromethyl)butanamide |
InChI |
InChI=1S/C13H13F6NO/c1-2-11(12(14,15)16,13(17,18)19)10(21)20-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,20,21) |
Clé InChI |
HYGLRGNZYHJTGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NCC1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12464178.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)
![N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide](/img/structure/B12464199.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)
![4-{2-[4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-B]pyridin-11-YL)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxamide](/img/structure/B12464214.png)



![3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B12464246.png)
![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)

